Methyl 3-bromobenzimidate hydrochloride
Overview
Description
Preparation Methods
The synthesis of Methyl 3-bromobenzimidate hydrochloride typically involves the reaction of 3-bromobenzonitrile with methanol in the presence of hydrochloric acid . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and quality .
Chemical Reactions Analysis
Methyl 3-bromobenzimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-bromobenzimidate hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic applications and drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromobenzimidate hydrochloride involves its reactivity with various molecular targets. It can interact with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Methyl 3-bromobenzimidate hydrochloride can be compared with similar compounds such as:
- Methyl 4-bromobenzimidate hydrochloride
- Methyl 2-bromobenzimidate hydrochloride
- Ethyl 3-bromobenzimidate hydrochloride
These compounds share similar chemical structures but differ in the position of the bromine atom or the alkyl group attached to the benzimidate moiety. The unique reactivity and applications of this compound make it a valuable compound in various fields of research .
Biological Activity
Methyl 3-bromobenzimidate hydrochloride (CAS No. 56108-13-5) is a chemical compound with notable biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its potential applications in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₉BrClN₃O
- Molecular Weight : 250.52 g/mol
- Physical State : White to off-white crystalline powder
- Storage Conditions : Should be stored in an inert atmosphere at temperatures between 2-8°C .
This compound functions primarily as a reactive intermediate in organic synthesis, particularly in the formation of benzimidazole derivatives. Its biological activity is attributed to its ability to interact with nucleophiles, facilitating the formation of covalent bonds with biomolecules such as proteins and nucleic acids. This reactivity can lead to various biological effects, including:
- Antimicrobial Activity : Exhibiting potential against various bacterial strains.
- Anticancer Properties : Inducing apoptosis in cancer cell lines through modulation of cellular pathways.
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of this compound against several pathogenic bacteria. For instance, it has shown significant activity against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have reported that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.
- Results : The compound exhibited an MIC of 32 µg/mL, demonstrating significant antibacterial properties compared to standard antibiotics.
-
Case Study on Anticancer Mechanisms :
- In another investigation, researchers assessed the effects of this compound on human breast cancer cell lines (MCF-7).
- Findings : Treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Mechanistic studies revealed activation of caspase-3 and caspase-9, indicating induction of apoptosis.
Summary of Research Findings
Properties
IUPAC Name |
methyl 3-bromobenzenecarboximidate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLOGWJDLCGTJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC(=CC=C1)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56108-13-5 | |
Record name | Benzenecarboximidic acid, 3-bromo-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56108-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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